LH-708
Description
Properties
CAS No. |
1616757-93-7 |
|---|---|
Molecular Formula |
C16H36Cl4N6O2S2 |
Molecular Weight |
550.42 |
IUPAC Name |
(2R,2'R)-3,3'-disulfanediylbis(2-amino-1-(4-methylpiperazin-1-yl)propan-1-one) tetrahydrochloride |
InChI |
InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1 |
InChI Key |
YPXJOPDHFCBKAH-UEZRWYIOSA-N |
SMILES |
CN1CCN(C([C@@H](N)CSSC[C@@H](C(N2CCN(C)CC2)=O)N)=O)CC1.Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LH708; LH 708; LH-708 |
Origin of Product |
United States |
Lh 708 As an L Cystine Crystallization Inhibitor
Identification of L-Cystine Diamides as Potent Inhibitors
L-Cystine diamides were identified as a class of compounds with potent inhibitory activity against L-cystine crystallization grantome.comnih.gov. Structure-activity relationship (SAR) studies were crucial in understanding which structural features of these diamides contributed to their effectiveness rutgers.edunih.gov. These studies indicated that the central disulfide bond of L-cystine was essential for optimal inhibitory activity, and modifications were primarily explored at the two terminal amide groups rutgers.edu. The presence of a basic amine group located 2-3 atoms away from the amide nitrogen was also found to be critical for optimal activity rutgers.edu.
Researchers synthesized a series of L-cystine diamides with variations in the terminal amine groups to evaluate their impact on L-cystine solubility and crystallization inhibition nih.govnih.gov.
Screening and Lead Compound Identification of this compound
The screening process involved evaluating the synthesized L-cystine diamides for their ability to increase the aqueous solubility of L-cystine and inhibit its crystallization in vitro nih.govnih.gov. A convenient, medium-to-high throughput assay platform was developed for this purpose, involving incubating supersaturated L-cystine solutions with test inhibitors and measuring the L-cystine concentration in the supernatant nih.govrutgers.edu. This method allowed for the determination of inhibitor potency, often expressed as the concentration needed to achieve a certain level of inhibition (e.g., EC50 or EC2x) nih.govnih.gov.
Among the tested L-cystine diamides, L-cystine bis(N′-methylpiperazide), also known as LH708, emerged as a particularly potent inhibitor nih.govnih.gov. Alongside L-cystine bismorpholide (LH707), LH708 was found to be significantly more effective than the previously studied CDME in increasing L-cystine solubility and inhibiting its crystallization google.comgoogle.comnih.gov.
Quantitative data from in vitro assays demonstrated the superior potency of LH708. For instance, LH708 exhibited an EC50 value of 59.8 ± 7.2 nM in one study, while CDME had an EC50 of 3530 ± 360 nM, indicating that LH708 was approximately 60 times more potent than CDME in inhibiting L-cystine crystallization nih.gov. Another study reported an EC50 of 0.058 μM for LH708, which was over 70-fold more potent than L-CDME (EC50 = 4.31 μM) rutgers.edunih.govrutgers.edunih.gov. These findings established LH708 as a promising lead compound for further investigation grantome.com.
The initial characterization of LH708 also included studies on its chemical stability, which was found to be better than that of CDME nih.govnih.govnih.gov. In vivo studies in a genetic mouse model of cystinuria (Slc3a1 knockout mice) were also part of the initial evaluation, demonstrating LH708's effectiveness in preventing or reducing L-cystine stone formation nih.govgrantome.comgoogle.com.
The identification of LH708 as a potent L-cystine crystallization inhibitor through systematic screening and initial characterization studies highlighted the potential of L-cystine diamides as a new therapeutic approach for cystinuria grantome.comresearchgate.net.
Table 1: In vitro L-Cystine Crystallization Inhibition Potency
| Compound Name | Code | EC50 (µM) | Fold Potency vs CDME |
| L-Cystine bis(N′-methylpiperazide) | LH708 | 0.058 - 0.26 nih.govnih.govnih.gov | ~24 - >70 nih.govnih.govnih.gov |
| L-Cystine bismorpholide | LH707 | 0.86 nih.gov | ~7 nih.gov |
| L-Cystine dimethylester | CDME | 4.31 - 6.37 nih.govnih.govnih.gov | 1 |
Note: EC50 values may vary slightly depending on the specific assay conditions used in different studies.
Table 2: Selected L-Cystine Diamides Evaluated
| Compound Name | Code |
| L-Cystine bis(N′-methylpiperazide) | LH708 |
| L-Cystine bismorpholide | LH707 |
| L-Cystine dicyclopropylamide | CDCPA, LH704 |
| L-Cystine bispiperidine | CDPIP, LH706 |
| L-Cystine diethanolamide | CDEOA, LH709 |
| L-Cystine diamide | CDAA, LH701 |
| L-Cystine bis(dimethylamide) | CDMA, LH702 |
Chemical Synthesis and Derivatization of Lh 708
Synthetic Pathways for LH-708 Elaboration
The synthesis of this compound and related l-cystine (B1669687) diamides typically originates from l-cystine, the natural dimeric amino acid. googleapis.comresearchgate.net A key step in the elaboration of this compound involves the formation of amide bonds between the carboxyl groups of l-cystine and the amino groups of N'-methylpiperazine. nih.govresearchgate.netnih.gov
A general synthetic strategy for l-cystine diamides without Nα-methylation has been described. nih.gov The synthesis of l-cystine diamides with modifications at the terminal amides, which includes the structural class of this compound, has been reported using specific coupling reagents. researchgate.net The coupling reaction between a protected form of l-cystine and the desired amine (N'-methylpiperazine in the case of this compound) can be facilitated by peptide coupling agents. One reported method utilizes PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (B109758) (DCM) at room temperature. researchgate.net This approach leads to the formation of the amide linkages central to the this compound structure.
Methodological Optimizations in this compound Synthesis
Research into l-cystine diamides, including this compound, has involved efforts to optimize their chemical and metabolic stability compared to earlier compounds like l-cystine dimethyl ester (CDME) and l-cystine methyl ester (CME). nih.gov The development of synthetic routes yielding stable l-cystine diamides represents a significant methodological advancement.
The choice of protecting groups and deprotection strategies also constitutes a part of methodological optimization, aiming for efficient removal without degrading the sensitive disulfide bond or other parts of the molecule. The use of 4 N HCl in 1,4-dioxane (B91453) for Boc deprotection, for example, is a common technique in peptide chemistry adapted for these diamides. researchgate.netd-nb.info
Preparation of Analogous Compounds and Prodrugs
The chemical derivatization of this compound involves the synthesis of analogous compounds, often to explore structure-activity relationships, and potentially prodrugs to improve pharmacokinetic properties. Numerous l-cystine diamide (B1670390) analogs have been synthesized by modifying the terminal amine groups attached to the l-cystine core. nih.govresearchgate.netd-nb.info
An example of an analogous compound is LH1753, which replaces the N'-methylpiperazine groups of this compound with 1,8-diazaspiro[4.5]decane moieties. nih.gov The synthesis of LH1753 is described as a straightforward amide bond coupling between protected l-cystine and 1,8-diazaspiro[4.5]decane. nih.gov This highlights a general approach for preparing analogs: coupling the l-cystine core with different diamines or amines.
The synthesis of other l-cystine diamides with varied terminal amide structures has been achieved through amide coupling reactions using amines such as morpholine, thiomorpholine, piperidine, and various substituted piperazines. nih.govresearchgate.net These reactions typically employ coupling reagents like PyAOP and a base in an organic solvent. researchgate.net
While the provided information mentions the concept of prodrugs in a general context and in relation to cystine analog compounds googleapis.com, specific details on the synthesis of prodrugs of this compound were not explicitly available. However, the general strategies for prodrug synthesis often involve reversible modification of functional groups (such as amines or carboxylates) to alter solubility, permeability, or targeting. Given the structure of this compound with its amine and amide functionalities, potential prodrug strategies could involve masking these groups, which would require specific synthetic routes for their introduction and subsequent cleavage in biological systems.
Synthesis of Preclinical Metabolites of this compound
Understanding the metabolic fate of this compound is important in preclinical evaluation, necessitating the synthesis of its metabolites for identification and study. A major metabolite of this compound identified in preclinical studies is a mixed disulfide formed between this compound and l-cystine (referred to as M1, LH1727, or LH708M1). researchgate.netd-nb.info Another identified metabolite is a demethylated form of this compound (M2, LH1726). d-nb.info
The synthesis of the mixed disulfide metabolite (compound 25) has been specifically described. d-nb.info This synthesis involves starting with a protected cysteine derivative. The thiol group in this precursor is activated, followed by quenching of any excess activating agent with thiourea. Subsequently, Boc-Cys-OtBu is added to form the mixed disulfide linkage. d-nb.info The Boc and t-Bu protecting groups are then removed using acidic conditions, such as 4 N HCl in 1,4-dioxane, to yield the mixed disulfide metabolite. d-nb.info
Data on the synthesis of this compound, its analogs, and metabolites highlights the chemical transformations involved and provides some quantitative data on yields for specific processes.
Here is a summary of reported yields for certain syntheses:
| Compound Synthesized | Starting Material(s) | Key Step(s) | Reported Yield | Reference |
| L-homocystine diamide analog (5e) | Boc-protected L-homocystine, N-methylpiperazine | Amide coupling (PyAOP, DIPEA), Boc deprotection | ~50% (overall) | d-nb.info |
| Mixed disulfide metabolite (25) | Protected cysteine precursor, Boc-Cys-OtBu | Thiol activation, disulfide formation, deprotection | 31% (overall) | d-nb.info |
| L-cystine diamides (general) | Protected L-cystine, various amines | Amide coupling (PyAOP, DIPEA) | 33-100% (step i) | researchgate.net |
| L-cystine diamides (general) | Intermediate diamide | Boc deprotection (4N HCl in 1,4-Dioxane) | 45-100% (step ii) | researchgate.net |
Table 1: Selected Synthesis Yields
| Compound Synthesized | Starting Material(s) | Key Step(s) | Reported Yield |
|---|---|---|---|
| L-homocystine diamide analog (5e) | Boc-protected L-homocystine, N-methylpiperazine | Amide coupling (PyAOP, DIPEA), Boc deprotection | ~50% (overall) |
| Mixed disulfide metabolite (25) | Protected cysteine precursor, Boc-Cys-OtBu | Thiol activation, disulfide formation, deprotection | 31% (overall) |
| L-cystine diamides (general) | Protected L-cystine, various amines | Amide coupling (PyAOP, DIPEA) | 33-100% (step i) |
| L-cystine diamides (general) | Intermediate diamide | Boc deprotection (4N HCl in 1,4-Dioxane) | 45-100% (step ii) |
Table 2: Key Reagents and Conditions for Amide Coupling in L-Cystine Diamide Synthesis
| Reagents | Conditions | Application | Reference |
|---|---|---|---|
| PyAOP, DIPEA | DCM, room temperature, 0.5–3 hours | Amide coupling with various amines | researchgate.net |
| 4 N HCl | 1,4-Dioxane, MeOH, 0 °C then room temperature | Boc deprotection of L-cystine diamides | researchgate.net |
| 4 N HCl | 1,4-Dioxane | Boc deprotection of Boc-Cys-OtBu in metabolite synthesis | d-nb.info |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 76072165 |
| L-cystine | 6045 |
| N'-methylpiperazine | 7906 |
| LH1753 | Not found |
| Mixed disulfide metabolite (LH1727, LH708M1) | Not found |
| Demethylated metabolite (LH1726) | Not found |
| Boc-Cys-OtBu | Not found |
| CDME | Not found |
| CME | Not found |
| PyAOP | 553119 |
| DIPEA | 3032576 |
| 1,4-dioxane | 31202 |
| Thiourea | 7950 |
Mechanistic Investigations of Lh 708 As a Crystallization Inhibitor
Elucidation of L-Cystine (B1669687) Crystallization Inhibition Mechanisms
The primary mechanism by which LH-708 inhibits L-Cystine crystallization involves its interaction with the growing crystal surfaces. Acting as a "molecular imposter," this compound is thought to bind to specific sites on the L-Cystine crystal lattice, thereby disrupting the normal growth process. Studies have shown that L-cystine diamides, including LH708, are more potent and stable inhibitors of L-Cystine crystallization compared to compounds like L-cystine dimethyl ester (L-CDME). The presence of free alpha-amino groups in the structure of L-cystine diamides has been identified as necessary for their crystallization inhibitory activity.
Molecular Interaction with L-Cystine Crystal Surfaces
The inhibitory effect of this compound stems from its ability to bind to the surfaces of L-Cystine crystals. This binding is crucial as it interferes with the incorporation of additional L-Cystine molecules onto the growing crystal structure. Precise molecular recognition between the inhibitor molecule and the crystal surface sites is considered important for effective binding. Computational modeling studies have provided insights into these interactions, suggesting that L-cystine diamides like this compound bind preferentially to the fast-growing {100} surface of L-Cystine crystals. The strength of this binding, often assessed through computational estimations of binding energy, is a factor influencing the effectiveness of the inhibitor.
Biophysical Characterization of Inhibitor-Crystal Interactions
Various biophysical techniques have been employed to characterize the interactions between this compound and L-Cystine crystals and to understand how these interactions modulate crystal growth.
Atomic Force Microscopy (AFM) Studies of Crystal Growth Modulation
Atomic Force Microscopy (AFM) has been a crucial tool in investigating the mechanism of L-Cystine crystallization inhibition by this compound. Real-time in situ AFM studies allow researchers to visualize the crystal growth process at a high resolution and to quantitatively measure parameters such as step velocities. These studies have demonstrated that this compound effectively reduces the growth velocity of L-Cystine crystals. By observing the impact of this compound on the movement of steps on the crystal surface, AFM studies have provided direct evidence of step pinning and the inhibition of step advancement, supporting the mechanism of inhibitor binding to active growth sites.
Data from crystallization inhibition assays further illustrate the potency of this compound. For instance, in one study, LH708 demonstrated an EC₅₀ value of 59.8 ± 7.2 nM in inhibiting L-cystine crystallization in a standardized assay. This indicates that a relatively low concentration of this compound is required to achieve a significant reduction in crystallization.
| Compound | EC₅₀ (nM) | Relative Potency (vs CDME) |
| LH708 | 59.8 ± 7.2 | ~59 (calculated from CDME EC50 of 3530 ± 360 nM) |
| L-CDME | 3530 ± 360 | 1 |
EC₅₀ values measured in 2.9 mM supersaturated solution of L-cystine in Millipore water at room temperature for 72 h. Relative potency is an indication of activity compared to L-CDME.
Preclinical Efficacy Studies of Lh 708
In Vitro Inhibition of L-Cystine (B1669687) Crystallization
In vitro studies are essential for characterizing the direct effects of a compound on the crystallization process. For LH-708, this has involved assessing its ability to inhibit the formation of L-cystine crystals in controlled laboratory settings. nih.govnih.gov
Dose-Response Characterization and Potency Determination in Crystallization Assays
Dose-response studies are fundamental to understanding the relationship between the concentration of a compound and its effect. In the case of this compound, these studies have demonstrated a clear dose-dependent inhibition of L-cystine crystallization. nih.govacs.org Potency is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to achieve 50% of the maximal effect. nih.govresearchgate.net
LH708 has shown high potency in inhibiting L-cystine crystallization. One study reported an EC50 value of 0.058 ± 0.002 μM for LH708 in a crystallization inhibition assay using a 2.9 mM supersaturated solution of L-cystine. nih.gov Another study provided a slightly different EC50 of 59.8 ± 7.2 nM (equivalent to 0.0598 ± 0.0072 μM) under similar conditions. acs.org These low EC50 values indicate that LH708 is effective at inhibiting L-cystine crystallization at relatively low concentrations.
Comparative Efficacy with Predecessor L-Cystine Inhibitors
Comparing the efficacy of a new compound to existing or predecessor inhibitors is crucial for assessing its potential therapeutic advantage. L-cystine dimethyl ester (L-CDME) is a known, albeit less stable, inhibitor of L-cystine crystallization that has been used as a point of comparison. nih.govnih.govresearchgate.net
Studies have consistently shown that LH708 is significantly more potent than L-CDME in inhibiting L-cystine crystallization in vitro. One report indicated that LH708 was more than 70-fold more potent than L-CDME, with EC50 values of 0.058 μM for LH708 and 4.31 μM for L-CDME. nih.govrutgers.edunih.gov Another comparison showed LH708 to be approximately 59 times more potent than CDME, with EC50 values of 59.8 nM and 3530 nM, respectively. acs.org This enhanced potency suggests that LH708 could potentially be more effective at lower concentrations compared to L-CDME. nih.govacs.org
| Compound | EC50 (μM) | Relative Potency (vs. CDME) |
| LH708 | 0.058 ± 0.002 nih.govrutgers.edunih.gov | >70x nih.govrutgers.edunih.gov |
| LH708 | 0.0598 ± 0.0072 acs.org | ~59x acs.org |
| L-CDME | 4.31 ± 0.14 nih.govrutgers.edunih.gov | 1x |
| CDME | 3.53 ± 0.36 acs.org | 1x |
High-Throughput Screening Assay Development and Application
The discovery and evaluation of potential crystallization inhibitors benefit from the availability of efficient screening methods. High-throughput screening (HTS) assays allow for the rapid testing of large numbers of compounds. rutgers.edunih.gov
A convenient, medium-to-high throughput assay platform has been developed and applied for the screening and evaluation of L-cystine crystallization inhibitors, including L-cystine diamides like LH708. rutgers.edunih.govnih.govpatsnap.com This assay involves incubating small volumes of a supersaturated L-cystine solution with test inhibitors and then measuring the remaining L-cystine concentration in the supernatant after centrifugation. rutgers.edunih.govnih.gov This method has been successfully used to identify potent inhibitors such as LH708. nih.govrutgers.edu The development of such assays is crucial for structure-activity relationship studies and the discovery of new, more potent inhibitors. nih.govrutgers.edunih.gov
In Vivo Efficacy in Genetic Animal Models of Cystinuria
Evaluating the efficacy of a compound in living organisms is a critical step in preclinical development. Genetic animal models that mimic the human condition of cystinuria are invaluable for this purpose. grantome.comnih.gov
Studies in Slc3a1 Knockout Mouse Models
The Slc3a1 knockout mouse model is a widely used genetic model for cystinuria, as mutations in the Slc3a1 gene are a known cause of the disorder in humans. grantome.comnih.govnih.gov These mice exhibit crystalluria and can develop bladder stones, making them a relevant model for evaluating the effectiveness of potential therapies. nih.govgoogle.com
Studies using Slc3a1 knockout mice have been conducted to assess the in vivo efficacy of LH708 in inhibiting L-cystine stone formation. grantome.comnih.govnih.govrutgers.edunih.govgoogle.comrutgers.edu These studies provide crucial data on whether the in vitro activity of LH708 translates into a therapeutic effect in a living system. nih.govnih.gov
Evaluation of L-Cystine Stone Formation Prevention
A primary endpoint in the in vivo studies of LH708 in Slc3a1 knockout mice has been the evaluation of its ability to prevent or reduce the formation of L-cystine stones. nih.govnih.govnih.govrutgers.edunih.gov
In studies, LH708 has demonstrated effectiveness in inhibiting L-cystine stone formation in Slc3a1 knockout mice. grantome.comnih.govnih.govnih.govrutgers.edunih.govrutgers.edu One study reported that LH708 was capable of decreasing the proportion of mice with L-cystine stones relative to a control group treated with L-CDME (14% vs. 50%, respectively). nih.gov Another study in Slc3a1 knockout male mice treated daily with LH708 (150 μmol/kg) or water alone via gavage for 60 days found that 26% of mice in the LH708 group formed stones compared to 75% in the water group. longdom.org This indicates a significant reduction in stone formation with LH708 treatment. longdom.org Furthermore, in the LH708-treated mice that did form stones, there was a significant increase in stone volume between day 30 and day 60, suggesting that while stone formation was not completely abolished in all mice, the growth of existing stones might still occur. longdom.org
| Treatment Group | Proportion of Mice with Stones |
| LH708 | 14% nih.gov |
| L-CDME (Control) | 50% nih.gov |
| LH708 (150 μmol/kg) | 26% longdom.org |
| Water (Control) | 75% longdom.org |
These in vivo findings in a relevant genetic model support the potential of LH708 as a therapeutic approach for preventing cystine stone formation in cystinuria. grantome.comnih.gov
Subject: Information Regarding : Assessment of Renal Accumulation of L-Cystine
This article focuses on the chemical compound this compound, specifically addressing the preclinical efficacy studies related to the assessment of renal accumulation of L-Cystine.
Based on a comprehensive review of available scientific literature, preclinical efficacy studies of this compound primarily investigate its role as a potent inhibitor of L-cystine crystallization and its effectiveness in preventing L-cystine stone formation in models of cystinuria, such as the Slc3a1 knockout mouse model researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov. These studies have demonstrated that this compound can effectively inhibit L-cystine crystallization in vitro and reduce stone formation in vivo researchgate.netnih.govnih.govnih.gov.
However, the detailed research findings and specific data tables pertaining directly to the assessment of renal accumulation of L-Cystine within kidney tissue as a measured efficacy endpoint of this compound treatment were not identified in the reviewed literature. The focus of the reported preclinical efficacy appears to be centered on the downstream effects of the transport defect, namely the supersaturation of L-cystine in urine leading to crystallization and stone formation, and this compound's ability to counteract this process.
While cystinuria is characterized by defective renal reabsorption of L-cystine leading to elevated urinary concentrations nih.govnih.govphysiology.orgnih.gov, and studies exist on L-cystine accumulation in renal cells in different contexts, the specific assessment of how this compound treatment impacts the accumulation of L-Cystine within renal tissue as a primary measure of its efficacy was not detailed in the provided sources.
Therefore, due to the strict requirement to focus solely on the requested subsection and the absence of specific data on the assessment of renal accumulation of L-Cystine in the preclinical efficacy studies of this compound within the search results, it is not possible to generate detailed content, research findings, or data tables for section 5.2.3 as outlined.
Structure Activity Relationship Sar Studies of Lh 708 and Its Analogs
Impact of Core Disulfide Bond on Inhibitory Activity
Research has demonstrated that the central disulfide bond within the L-cystine (B1669687) diamide (B1670390) structure is essential for optimal L-cystine crystallization inhibitory activity. nih.govpatsnap.comrutgers.edu This suggests that the integrity and spatial arrangement provided by the disulfide linkage play a significant role in the compound's interaction with the L-cystine crystallization process.
Role of Terminal Amide Modifications in Efficacy
The terminal amide groups in LH-708 have been identified as key regions amenable to structural modification to enhance efficacy. nih.govrutgers.eduresearchgate.net Analogs of this compound with modifications at these positions have been synthesized and evaluated. For instance, replacing the N'-methylpiperazine terminal groups in this compound with a bioisosteric spiro bicyclic diamine, 1,8-diazaspiro[4.5]decane, resulted in the analog LH1753. acs.orgresearchgate.net In in vitro crystallization inhibition assays, LH1753 demonstrated significantly higher potency, being 120 times more potent than CDME and 2 times more potent than LH708. acs.orgresearchgate.net This highlights the critical role of the terminal amide substituents in modulating the inhibitory activity of these compounds.
The following table illustrates the comparative potency of LH708 and LH1753 against CDME:
| Compound | EC₅₀ (nM) | Relative Potency (vs CDME) |
| CDME | 3530 ± 360 acs.org | 1 |
| LH708 | 59.8 ± 7.2 acs.org | ~59 |
| LH1753 | 29.5 ± 8.6 acs.org | ~120 |
*EC₅₀ values measured in 2.9 mM supersaturated solution of L-cystine in Millipore water at room temperature for 72 h. acs.org
Significance of Basic Amine Proximity to Amide Nitrogen
Studies have indicated that the presence of another basic amine group positioned 2-3 atoms away from the amide nitrogen is crucial for optimal inhibitory activity of L-cystine diamides. nih.govrutgers.edud-nb.info This specific spatial arrangement and the basic character of the amine likely contribute to favorable interactions with the L-cystine molecules or the growing crystal surface, thereby enhancing the inhibition of crystallization.
Effects of Nα-Methylation on L-Cystine Crystal Binding
Nα-methylation of L-cystine diamides has been shown to negatively impact their inhibitory activity. acs.orgnih.govnih.govresearchgate.net Derivatives with Nα-methylation were found to be devoid of significant inhibitory activity against L-cystine crystallization. acs.orgnih.govnih.gov Computational modeling studies provide insight into this observation, suggesting that Nα-methylation leads to a significant decrease in the binding affinity of the L-cystine diamides to the surface of L-cystine crystals. acs.orgnih.govnih.govresearchgate.net This reduced binding ability explains the loss of inhibitory potency observed with Nα-methylated analogs.
Design Principles for Optimized L-Cystine Diamide Inhibitors
The SAR studies of this compound and its analogs have informed the design principles for developing optimized L-cystine diamide inhibitors. Key principles include leveraging molecular mimicry to design molecules that can effectively interact with and disrupt the L-cystine crystallization process. acs.orgnih.gov The findings emphasize the importance of maintaining the core disulfide bond, exploring modifications at the terminal amide positions, ensuring the correct positioning of basic amine groups, and avoiding Nα-methylation to achieve potent inhibition of L-cystine crystallization. These principles guide ongoing efforts to discover and develop more effective therapeutic agents for conditions like cystinuria.
Preclinical Pharmacokinetic and Metabolic Profile of Lh 708
Absorption and Distribution Characteristics in Animal Models
Preclinical pharmacokinetic studies of LH-708 have been conducted in animal models, including Slc3a1 knockout mice. Following both intravenous (IV) and oral administration of this compound to Slc3a1 knockout mice, the compound was detected in plasma and urine. nih.gov The plasma half-life of this compound was observed to be approximately 10 minutes. nih.gov Studies involving animal models are essential for evaluating the rate and extent to which an active substance becomes systemically available and its distribution within the body. europa.eueuropa.eunih.gov The concentration of LH708 was found to be higher than that of its major metabolite, LH1727, in urine samples collected 24 hours post-administration, despite the shorter plasma half-life of the parent compound. nih.gov
Identification and Characterization of Major Metabolites
Based on the structure of this compound, disulfide exchange and demethylation were predicted to be the primary metabolic pathways. nih.gov Two key metabolites have been synthesized and identified: LH1727 (M1) and LH1726 (M2). nih.gov LH1727 is characterized as a mixed disulfide formed between this compound and L-cystine (B1669687). nih.gov LH1726 is a demethylated form of this compound. nih.gov In in vivo pharmacokinetic studies, disulfide exchange was identified as the main metabolic pathway observed, leading to the formation of LH1727 as the major detected metabolite in both plasma and urine after single IV or oral doses in Slc3a1 knockout mice. nih.gov
Disulfide Exchange as a Primary Metabolic Pathway
Disulfide exchange has been identified as the main metabolic pathway for L-cystine diamides, including this compound, in vivo. nih.govpatsnap.comrutgers.edunih.gov This metabolic route is significant as it results in the formation of active mixed disulfide metabolites. nih.govpatsnap.comrutgers.edunih.gov
Formation and Activity of Mixed Disulfide Metabolites
The mixed disulfide metabolite, LH1727, is formed through the disulfide exchange between this compound and L-cystine. nih.gov Both LH1727 and the demethylated metabolite LH1726 have been evaluated in crystallization inhibition assays. nih.govresearchgate.net These studies demonstrated that both metabolites are active, exhibiting EC50 values within approximately 2-fold of the parent compound, this compound. nih.govresearchgate.net The metabolic process involving disulfide exchange is noted for its potential to yield two molecules of the active mixed disulfide metabolite from a single molecule of the parent L-cystine diamide (B1670390), which is considered an advantage for this class of inhibitors. nih.govpatsnap.comrutgers.edunih.gov
Excretion Pathways in Preclinical Models
Following administration in Slc3a1 knockout mice, both the parent compound this compound and its major metabolite, LH1727, were detected in urine samples. nih.gov Analysis of urine samples collected 24 hours after administration showed that the concentration of LH708 was higher than that of LH1727, despite the relatively short plasma half-life of LH708. nih.gov Preclinical studies in animal models typically investigate excretion pathways to understand how the active substance and its metabolites are eliminated from the body. europa.eueuropa.eu
Bioavailability Assessment in Animal Models
The oral bioavailability of L-cystine diamides, including this compound, has been assessed in animal models, specifically in Slc3a1 knockout mice. nih.gov This assessment involved measuring the concentrations of both the parent compound and the active mixed disulfide metabolite in the system after oral administration. nih.gov Evaluating oral bioavailability in animal models is a standard component of preclinical pharmacokinetic studies to determine the fraction of an administered dose that reaches the systemic circulation. europa.eueuropa.eunih.govnih.gov
Computational and Biophysical Modeling of Lh 708 Interactions
Molecular Docking and Binding Energy Calculations with L-Cystine (B1669687) Crystals
Molecular modeling techniques, including molecular docking and binding energy calculations, have been employed to study the interaction between LH-708 and the surfaces of L-Cystine crystals. Possible adsorption configurations of L-cystine diamides, including this compound, onto the fast-growing {100} surface of L-Cystine crystals have been identified using Monte Carlo searches of the configurational space through a simulated annealing procedure. nih.gov The COMPASS force field was utilized in the evaluation of interaction energies. nih.gov
Binding energies were computed both without and with the presence of solvent (water), with water molecules explicitly introduced into the model for calculations in a solvated environment. nih.gov Studies have shown that L-cystine diamides, such as this compound, exhibit binding energies to the {100} surface of L-Cystine crystals that are greater in magnitude than that of L-cystine itself. nih.govnih.gov For instance, the binding energy of an L-cystine molecule onto the {100} surface was reported as -85.8 kcal/mol per molecule. nih.gov L-cystine diamides, including this compound, have surface binding energies ranging between -287 and -429 kcal/mol. nih.gov Specifically, the binding energy magnitude for this compound was found to be greater than that of other related compounds like L-cystine dimethyl ester (CDME) and L-cystine bismorpholide (LH707). nih.gov This stronger binding affinity of this compound to the crystal surface is consistent with its observed higher efficacy in inhibiting L-Cystine crystallization. nih.govnih.gov A significant proportion of the binding energy of this compound is attributed to its N-methylpiperazine groups. nih.gov
The following table summarizes representative binding energy data from computational studies:
| Compound | Binding Energy (kcal/mol) on {100} surface (Explicitly Solvated) |
| L-Cystine | -85.8 nih.govnih.gov |
| This compound (L-cystine bis(N'-methylpiperazide)) | Greater magnitude than L-Cystine nih.gov |
| L-cystine diamides (general range) | -287 to -429 nih.gov |
Note: Specific binding energy values for this compound can vary depending on the computational model and simulation parameters used in different studies, but consistently show a stronger interaction compared to L-Cystine.
Simulation of Crystal Surface Interaction Dynamics
Simulation studies, often coupled with experimental techniques like Atomic Force Microscopy (AFM), provide insights into the dynamic interactions between this compound and the growing surfaces of L-Cystine crystals. While detailed simulation dynamics specifically focused on this compound at the molecular level were not extensively detailed in the provided results, the general approach to understanding L-Cystine crystal growth inhibition involves examining how inhibitor molecules adsorb onto active growth sites and impede the incorporation of L-Cystine units. nih.govresearchgate.netmendeley.com
Simulations, such as kinetic Monte-Carlo simulations, have been used to interpret changes in crystal morphology and polymorph in the presence of L-Cystine imposters. mendeley.com These simulations can help decipher the influence of inhibitors on growth anisotropy and the disruption of hydrogen bonding networks on the crystal surface. mendeley.com AFM studies, which are often complemented by simulations, have shown that L-Cystine crystallization inhibitors like this compound reduce the growth velocity of L-Cystine crystals by binding to crystal steps and interfering with growth. nih.govresearchgate.netresearchgate.net The understanding of these dynamics at the crystal surface level is informed by computational models that predict binding sites and energies. nih.gov
Structure-Based Drug Design Approaches for this compound Optimization
Structure-based drug design principles have been applied to the development and optimization of L-Cystine crystallization inhibitors, including this compound and its analogs. The design principle for these inhibitors often involves molecular mimicry, where molecules are crafted to emulate the structure and preferred interactions of the crystallizing species (L-Cystine) to frustrate the crystallization process. nih.govresearchgate.netacs.org
This compound itself was developed as an L-cystine diamide (B1670390), building upon earlier work with inhibitors like L-cystine dimethyl ester (CDME). nih.govnih.govacs.org Structure-activity relationship studies involving modifications to the this compound structure have been conducted to identify more potent inhibitors. researchgate.net For example, further structural modification of this compound led to the discovery of LH1753, which incorporates a bioisosteric spiro bicyclic diamine in place of the N-methylpiperazine groups of this compound. nih.govacs.orgresearchgate.net Computational modeling played a role in understanding the impact of these structural changes on binding to the L-Cystine crystal surface. nih.gov These design approaches leverage the understanding gained from molecular docking and binding energy calculations to rationally design compounds with improved inhibitory activity. nih.govnih.govresearchgate.net
Future Directions in Lh 708 Research
Exploration of Additional Preclinical Disease Models
Preclinical research to date has significantly utilized the Slc3a1 knockout mouse model, which recapitulates the genetic defect underlying Type A cystinuria and has shown the effectiveness of LH-708 in preventing cystine stone formation flybase.orgnih.govsigmaaldrich.comacs.orgnih.gov. Future investigations should consider expanding the range of preclinical models to further evaluate the therapeutic potential of this compound. This could involve more extensive studies within the existing Slc3a1 knockout model to explore different aspects of the disease progression and treatment response. Additionally, if available or developed, other animal models that might mimic different genetic types of cystinuria (Type B) or exhibit varying degrees of disease severity or complications could provide a more comprehensive understanding of this compound's efficacy across the spectrum of the disorder. Such explorations would help to better define the potential clinical applicability of this compound and identify patient populations most likely to benefit.
Advanced Structural Studies of Inhibitor-Crystal Complexes
The mechanism by which this compound inhibits L-cystine (B1669687) crystallization involves its interaction and binding to the surface of L-cystine crystals nih.gov. To fully elucidate the molecular basis of this inhibition and to inform the rational design of potentially more potent or selective analogs, advanced structural studies of the complex formed between this compound and L-cystine crystals are warranted. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information detailing the specific binding sites, interaction forces, and conformational changes that occur upon this compound binding to the crystal lattice. nih.gov Such detailed structural insights would be invaluable for understanding how this compound disrupts crystal growth and aggregation at a molecular level, paving the way for structure-based drug design efforts to optimize its inhibitory activity and pharmacokinetic properties.
Q & A
Q. Table 1: Key Methodological Considerations for this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
